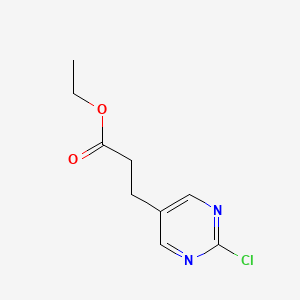

Ethyl 3-(2-chloropyrimidin-5-YL)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 3-(2-chloropyrimidin-5-yl)propanoate |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h5-6H,2-4H2,1H3 |

InChI Key |

AYADEHGGBBQHBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CN=C(N=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 2 Chloropyrimidin 5 Yl Propanoate

Retrosynthetic Analysis of the Ethyl 3-(2-chloropyrimidin-5-YL)propanoate Architecture

The retrosynthetic strategy for this compound involves three primary disconnection points: the ester linkage, the carbon-carbon bond connecting the side chain to the pyrimidine (B1678525) ring, and the bonds forming the heterocyclic pyrimidine core itself.

The most logical initial disconnection is at the ester functional group. This C-O bond cleavage, a standard retrosynthetic step, simplifies the target molecule into two precursor molecules: 3-(2-chloropyrimidin-5-yl)propanoic acid and ethanol (B145695).

Target Molecule: this compound

Disconnection: Ester C-O bond

Precursors: 3-(2-chloropyrimidin-5-yl)propanoic acid and Ethanol

In the forward direction, this suggests that the final step of the synthesis could be a classic Fischer esterification reaction, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

Further deconstruction of the 3-(2-chloropyrimidin-5-yl)propanoic acid intermediate focuses on the bond between the pyrimidine ring and the propanoate side chain. A C-C bond disconnection at the C5 position of the pyrimidine ring is a key strategic step. This leads to a 2-chloropyrimidine (B141910) synthon functionalized at the 5-position (e.g., with a halogen) and a three-carbon synthon representing the propanoate side chain.

Precursor: 3-(2-chloropyrimidin-5-yl)propanoic acid

Disconnection: C5(pyrimidine) — Cα(side chain) bond

Synthons: A 2-chloro-5-halopyrimidine (e.g., 2-chloro-5-iodopyrimidine) and a synthon for the ethyl propanoate side chain, such as an ethyl acrylate (B77674) equivalent.

This analysis points toward a forward synthesis that utilizes a cross-coupling reaction to form the crucial C-C bond.

Based on the retrosynthetic analysis, a plausible forward synthesis for attaching the side chain is a palladium-catalyzed cross-coupling reaction. The Heck reaction, which couples an aryl or vinyl halide with an alkene, is a suitable method. researchgate.net In this context, a 2-chloro-5-halopyrimidine (like 2-chloro-5-iodopyrimidine) could be reacted with ethyl acrylate in the presence of a palladium catalyst and a base. This would directly install the ethyl 3-(prop-2-enoate) group onto the pyrimidine ring, which can then be reduced to the desired propanoate side chain.

| Retrosynthetic Disconnection | Key Precursors | Corresponding Forward Reaction |

| Ester Linkage | 3-(2-chloropyrimidin-5-yl)propanoic acid, Ethanol | Fischer Esterification |

| C5-Side Chain Bond | 2-Chloro-5-iodopyrimidine (B183918), Ethyl acrylate | Palladium-Catalyzed Heck Coupling |

| Pyrimidine Ring | A 1,3-dicarbonyl equivalent, Urea (B33335) | Pinner Pyrimidine Synthesis |

Precursor Synthesis and Functionalization for Pyrimidine Core Formation

The construction of the functionalized pyrimidine core is the foundation of the synthesis. This involves building the heterocyclic ring system from acyclic precursors and then introducing the necessary chlorine substituent.

The Pinner synthesis is a widely used and versatile method for constructing pyrimidine rings. mdpi.com This reaction involves the condensation of a compound containing an N-C-N unit (like an amidine, guanidine, or urea) with a C-C-C unit, typically a β-dicarbonyl compound. wikipedia.orgalmerja.com

To achieve the substitution pattern required for the target molecule, a suitable 1,3-dicarbonyl precursor would be a derivative of malonic acid or a β-keto ester that already contains the latent propanoate side chain. For example, the condensation of a formyl-substituted succinic acid derivative with urea would yield a 2-hydroxypyrimidine (B189755) with the desired substituent at the 5-position. The general principle involves the cyclization of these two fragments to form the stable, aromatic pyrimidine ring. slideshare.net

The introduction of the chlorine atom at the C2 position is a critical functionalization step. In the context of the Pinner synthesis using urea, the initial product is a 2-hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidin-2-one form). The hydroxyl group can be readily converted to a chlorine atom using a suitable chlorinating agent.

Phosphorous oxychloride (POCl₃) is the most common and effective reagent for this transformation. nih.gov The reaction typically involves heating the 2-hydroxypyrimidine intermediate in neat POCl₃ or with a co-solvent, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the HCl byproduct. nih.govgoogle.com This solvent-free or high-temperature procedure efficiently converts the hydroxyl group into the desired chloro functionality, yielding the 2-chloropyrimidine core required for the final product. colab.wsresearchgate.net

| Chlorinating Agent | Typical Conditions | Notes |

| Phosphorous Oxychloride (POCl₃) | Heating (reflux), often with a tertiary amine base (e.g., pyridine, N,N-dimethylaniline). nih.govgoogle.com | Standard, widely used method for hydroxypyrimidines. Can be performed solvent-free. researchgate.net |

| Phosgene (B1210022) (COCl₂) | Requires a catalyst such as a quaternary ammonium (B1175870) salt and an aprotic solvent. | Effective but involves handling highly toxic phosgene gas. |

| Thionyl Chloride (SOCl₂) | Can be used, but often less effective for pyrimidinones (B12756618) compared to POCl₃. | More commonly used for converting carboxylic acids to acyl chlorides. |

Elaboration of the Propanoate Side Chain via Esterification and Chain Extension

The introduction and modification of the ethyl propanoate side chain onto the 2-chloropyrimidine scaffold is a critical phase in the synthesis of the target compound. This process typically involves initial carbon-carbon bond formation followed by or concurrent with the establishment of the ethyl ester functionality.

Strategies for Carbon-Carbon Bond Formation

Several modern organic chemistry reactions can be employed to forge the crucial carbon-carbon bond at the 5-position of the 2-chloropyrimidine ring. The choice of method often depends on the availability of starting materials and the desired reaction conditions.

Alkylation: A straightforward approach involves the alkylation of a suitable pyrimidine precursor. For instance, starting with 2-chloro-5-(cyanomethyl)pyrimidine, deprotonation of the methylene (B1212753) group followed by reaction with an ethyl haloacetate could potentially form the desired carbon skeleton, which would then require reduction of the nitrile. However, controlling polyalkylation and other side reactions can be challenging.

Michael Addition: While less direct for this specific target, Michael addition reactions are a powerful tool for C-C bond formation. A hypothetical route could involve the addition of a nucleophile derived from a 2-chloropyrimidine species to an acrylate derivative. However, activating the pyrimidine ring for such a nucleophilic addition at the C5 position would be a significant synthetic hurdle.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a highly effective and versatile strategy.

Heck Reaction: A plausible and widely utilized method is the Heck reaction. This would involve the coupling of a 2-chloro-5-halopyrimidine (e.g., 2-chloro-5-iodopyrimidine) with ethyl acrylate in the presence of a palladium catalyst and a base. The resulting product, ethyl 3-(2-chloropyrimidin-5-yl)acrylate, can then be selectively reduced to the desired propanoate. This two-step sequence offers good control over the formation of the side chain.

Sonogashira Coupling: Another powerful cross-coupling strategy is the Sonogashira reaction. This would involve coupling 2-chloro-5-halopyrimidine with a suitable terminal alkyne, such as propargyl alcohol. Subsequent catalytic hydrogenation of the triple bond to a single bond, followed by oxidation of the alcohol to a carboxylic acid and esterification, would yield the target molecule. This multi-step process allows for modular construction of the side chain.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are excellent for forming carbon-carbon double bonds and can be employed if a suitable carbonyl precursor is available. Starting from 2-chloro-5-formylpyrimidine, a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing an ethoxycarbonylmethyl group (e.g., (carbethoxymethylene)triphenylphosphorane) would yield ethyl 3-(2-chloropyrimidin-5-yl)acrylate. As with the Heck reaction product, this intermediate would then require reduction to the saturated propanoate.

Reformatsky Reaction: The Reformatsky reaction provides a method to synthesize β-hydroxy esters, which can be further transformed into the target propanoate. The reaction of 2-chloro-5-formylpyrimidine with ethyl bromoacetate (B1195939) in the presence of activated zinc would yield ethyl 3-hydroxy-3-(2-chloropyrimidin-5-yl)propanoate. Subsequent dehydroxylation would be necessary to arrive at the desired product.

Optimized Conditions for Ethyl Ester Formation

The final step in many of the outlined synthetic routes is the formation of the ethyl ester. If the synthesis proceeds through the corresponding carboxylic acid, 3-(2-chloropyrimidin-5-yl)propanoic acid, standard esterification methods can be applied.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the equilibrium towards the ester product.

Steglich Esterification: For milder conditions, particularly if the substrate is sensitive to strong acids and high temperatures, the Steglich esterification is a suitable alternative. This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and ethanol at or below room temperature.

Conversion from Acid Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride or anhydride. The acyl chloride, formed by treating the carboxylic acid with thionyl chloride or oxalyl chloride, readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to give the ethyl ester in high yield.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Ethanol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, requires excess alcohol |

| Steglich Esterification | Ethanol, DCC, DMAP | Room Temperature | Mild conditions, high yield | DCC byproduct can be difficult to remove |

| From Acyl Chloride | Thionyl Chloride, Ethanol, Base | 0 °C to Room Temp | High yield, fast reaction | Requires an extra step to form the acyl chloride |

Stereoselective and Regioselective Synthetic Approaches to Analogues

The synthesis of analogues of this compound, particularly those with chiral centers or specific substitution patterns, requires precise control over stereochemistry and regiochemistry.

Stereoselective Approaches: To introduce chirality into the propanoate side chain, asymmetric synthesis methods can be employed. For instance, in a Heck-type reaction, the use of chiral phosphine (B1218219) ligands on the palladium catalyst can induce enantioselectivity in the formation of a chiral center during the coupling process if a suitable prochiral alkene is used. Similarly, in the reduction of an unsaturated precursor like ethyl 3-(2-chloropyrimidin-5-yl)acrylate, chiral reducing agents or catalytic asymmetric hydrogenation can be utilized to produce one enantiomer of the target compound in excess. For example, using a chiral rhodium or ruthenium catalyst with a chiral diphosphine ligand under a hydrogen atmosphere can lead to high enantiomeric excess.

Regioselective Approaches: The regioselectivity of the functionalization of the 2-chloropyrimidine ring is paramount. The electronic nature of the pyrimidine ring, with its electron-deficient character, and the directing effects of the existing chloro substituent, generally favor nucleophilic aromatic substitution at the 4- and 6-positions. However, for C-C bond formation at the 5-position, methods that proceed through a different mechanism, such as palladium-catalyzed cross-coupling reactions, are essential. To achieve regioselective functionalization for the synthesis of analogues, one can exploit the differential reactivity of various leaving groups. For example, starting with a 2-chloro-5-bromopyrimidine, the more reactive C-Br bond can be selectively functionalized via a cross-coupling reaction, leaving the C-Cl bond intact for subsequent modifications. Directed metalation strategies, using organolithium or Grignard reagents in the presence of a directing group, can also be employed to achieve regioselective C-H activation and subsequent functionalization at a specific position.

Comparative Analysis of Different Synthetic Routes for Yield and Efficiency

| Synthetic Route | Key Reactions | Number of Steps (from 2-chloro-5-halopyrimidine) | Typical Overall Yield | Advantages | Disadvantages |

| Heck Reaction Route | Heck Coupling, Reduction | 2 | Moderate to Good | Convergent, good functional group tolerance | Requires palladium catalyst, potential for side reactions in coupling |

| Sonogashira Route | Sonogashira Coupling, Hydrogenation, Oxidation, Esterification | 4 | Moderate | Modular, allows for diverse side chain analogues | Longer synthetic sequence, requires multiple catalysts |

| Wittig/HWE Route | Wittig/HWE Reaction, Reduction | 2 (from 2-chloro-5-formylpyrimidine) | Good | High yields for olefination step | Requires preparation of the aldehyde precursor |

| Reformatsky Route | Reformatsky Reaction, Dehydroxylation | 2 (from 2-chloro-5-formylpyrimidine) | Variable | One-pot C-C bond formation and hydroxylation | Often requires harsh dehydroxylation conditions |

The Heck reaction route is often favored for its convergency and the commercial availability of both 2-chloro-5-iodopyrimidine and ethyl acrylate. While the palladium catalyst can be costly, modern high-turnover catalysts can be used in low loadings. The subsequent reduction of the acrylate is typically high-yielding.

The Wittig/Horner-Wadsworth-Emmons route can be very efficient if the starting aldehyde, 2-chloro-5-formylpyrimidine, is readily accessible. The olefination reactions are generally high-yielding, and the subsequent reduction is straightforward.

The Reformatsky reaction route is less commonly employed for this specific target due to the need for a dehydroxylation step, which can sometimes lead to side products and lower yields.

Ultimately, the optimal synthetic route will depend on the specific requirements of the synthesis, including scale, purity requirements, and the availability of starting materials and reagents. For large-scale production, a route with fewer steps and high-yielding reactions, such as the Heck or Wittig approach, would likely be the most efficient.

Chemical Reactivity and Transformation of Ethyl 3 2 Chloropyrimidin 5 Yl Propanoate

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in ethyl 3-(2-chloropyrimidin-5-yl)propanoate is rendered electron-deficient by the two nitrogen atoms, which facilitates reactions with nucleophiles. The chlorine atom at the C-2 position is particularly activated towards substitution.

Functional Group Interconversions on the Pyrimidine Core

Beyond direct substitution of the chlorine atom, other transformations can be performed on the pyrimidine ring.

Dehalogenation: The chlorine atom at the C-2 position can be removed through reductive dehalogenation. This is often achieved using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. oregonstate.eduacs.org Other methods, such as using zinc powder in acetic acid, have also been reported for the dehalogenation of chloropyrimidines. google.com This reaction would yield ethyl 3-(pyrimidin-5-yl)propanoate.

Conversion to Pyrimidinone: The 2-chloro group can be hydrolyzed to a hydroxyl group, which exists in equilibrium with its tautomeric form, 2-pyrimidinone. This transformation is typically carried out under acidic or basic conditions.

Cross-Coupling Reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, introducing alkyl, aryl, or vinyl groups at the C-2 position. For example, 2-chloropyrimidines have been successfully used in cobalt-catalyzed cross-coupling reactions with arylzinc halides and in Suzuki couplings with boronic acids. nih.govnih.gov A Negishi cross-coupling has been used to synthesize 2-chloro-5-(pyridin-2-yl)pyrimidine. acs.org

Reactivity of the Ethyl Propanoate Moiety

The ethyl propanoate side chain at the C-5 position of the pyrimidine ring exhibits reactivity characteristic of a carboxylic acid ester.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-chloropyrimidin-5-yl)propanoic acid, under either acidic or basic conditions. libretexts.orglibretexts.org Basic hydrolysis, also known as saponification, is typically irreversible and goes to completion, yielding the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible process. libretexts.orgyoutube.com The electron-withdrawing nature of the pyrimidine ring may influence the rate of hydrolysis. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, 3-(2-chloropyrimidin-5-yl)propan-1-ol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comlibretexts.org It is important to note that LiAlH₄ can also potentially reduce the pyrimidine ring itself, leading to dihydropyrimidine (B8664642) derivatives, depending on the specific substrate and reaction conditions. researchgate.net

Other Transformations: The ester can potentially undergo other standard ester transformations such as transesterification (reaction with another alcohol in the presence of an acid or base catalyst) and amidation (reaction with an amine, often at elevated temperatures or with activation).

The chemical reactivity of both the pyrimidine ring and the ethyl propanoate moiety makes this compound a versatile building block for the synthesis of a wide range of more complex molecules.

Transesterification Reactions

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. In the case of this compound, the ethyl group can be replaced by other alkyl or aryl groups by reacting it with a corresponding alcohol in the presence of an acid or base catalyst. This process is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Illustrative Transesterification Reactions:

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Mthis compound |

| Isopropanol | NaOiPr | Isopropyl 3-(2-chloropyrimidin-5-yl)propanoate |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-(2-chloropyrimidin-5-yl)propanoate |

This data is illustrative and based on the general reactivity of ethyl esters.

Amidation and Other Carboxylic Acid Derivative Formations

The ethyl ester of this compound can be readily converted into a variety of amides through reaction with primary or secondary amines. This amidation is typically carried out by heating the ester with the desired amine, sometimes with the aid of a catalyst. The resulting amides are often crucial intermediates in the synthesis of biologically active compounds. Beyond simple amidation, the ester can serve as a precursor for other carboxylic acid derivatives, such as hydrazides, by reacting with hydrazine.

Examples of Amide and Hydrazide Formation:

| Reagent | Product |

| Ammonia | 3-(2-chloropyrimidin-5-yl)propanamide |

| Diethylamine | N,N-diethyl-3-(2-chloropyrimidin-5-yl)propanamide |

| Hydrazine | 3-(2-chloropyrimidin-5-yl)propanehydrazide |

This data is illustrative and based on the general reactivity of ethyl esters.

Reduction of the Ester Group

The ester functionality can be reduced to a primary alcohol, yielding 3-(2-chloropyrimidin-5-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of esters unless activated by additives or under specific conditions. This reduction provides a route to propanol-substituted pyrimidines, which can be valuable synthetic intermediates.

Reduction Conditions and Products:

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 3-(2-chloropyrimidin-5-yl)propan-1-ol |

| Sodium borohydride (NaBH₄) / LiCl | Tetrahydrofuran (THF) | 3-(2-chloropyrimidin-5-yl)propan-1-ol |

This data is illustrative and based on the general reactivity of ethyl esters.

Chemoselective Transformations of this compound

A key aspect of the utility of this compound in synthesis is the ability to selectively react at one of its functional groups while leaving the other intact. The 2-chloro substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of nucleophiles at the C2 position of the pyrimidine ring. By carefully choosing the reaction conditions and the nucleophile, it is possible to achieve high chemoselectivity, reacting at the chloropyrimidine moiety without affecting the ester group. For instance, reaction with an amine under basic conditions would likely lead to substitution of the chlorine atom.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Chloropyrimidine

The chloro-substituted pyrimidine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl group. This reaction involves the palladium-catalyzed coupling of the 2-chloropyrimidine (B141910) moiety with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Illustrative Suzuki-Miyaura Coupling Reactions:

| Boronic Acid | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 3-(2-phenylpyrimidin-5-yl)propanoate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Ethyl 3-(2-(4-methoxyphenyl)pyrimidin-5-yl)propanoate |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Ethyl 3-(2-(thiophen-2-yl)pyrimidin-5-yl)propanoate |

This data is illustrative and based on the general reactivity of 2-chloropyrimidines.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a route to introduce an alkyne substituent at the 2-position of the pyrimidine ring. This reaction involves the palladium-catalyzed coupling of the 2-chloropyrimidine with a terminal alkyne in the presence of a copper(I) co-catalyst and a base, typically an amine. The resulting alkynylated pyrimidines are versatile intermediates that can undergo further transformations.

Illustrative Sonogashira Coupling Reactions:

| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Ethyl 3-(2-(phenylethynyl)pyrimidin-5-yl)propanoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylethylamine | Ethyl 3-(2-((trimethylsilyl)ethynyl)pyrimidin-5-yl)propanoate |

| Propargyl alcohol | Pd(OAc)₂ / XPhos | CuI | K₂CO₃ | Ethyl 3-(2-(3-hydroxyprop-1-yn-1-yl)pyrimidin-5-yl)propanoate |

This data is illustrative and based on the general reactivity of 2-chloropyrimidines.

Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination serves as a powerful method for the formation of carbon-nitrogen bonds, and it is a principal reaction for the derivatization of this compound. This reaction involves the coupling of the 2-chloro position of the pyrimidine ring with a wide range of primary and secondary amines, particularly aryl amines, to yield the corresponding N-aryl-2-aminopyrimidine derivatives.

The general transformation can be represented as follows:

Scheme 1: General Buchwald-Hartwig Amination of this compound

(Image depicting the general reaction of this compound with an arylamine in the presence of a palladium catalyst and a base to form an N-aryl derivative.)

Detailed research findings have demonstrated the efficacy of various catalyst systems for this transformation. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and reaction efficiency. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the 2-chloropyrimidine core is well-established. Analogous reactions with other 2-chloropyrimidines provide a strong basis for predicting the conditions and outcomes for this specific substrate.

Key components of the Buchwald-Hartwig amination of 2-chloropyrimidines include:

Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).

Phosphine Ligands: The selection of the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands are often preferred. Examples include 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

Bases: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed.

The following interactive data table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various 2-chloropyrimidines with different anilines, which can be considered analogous to the reactions of this compound.

| 2-Chloropyrimidine Substrate | Amine Coupling Partner | Palladium Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 85-95 |

| 2-Chloro-4-phenylpyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| 2-Chloro-4,6-dimethylpyrimidine | 3-Chloroaniline | PdCl₂ / Xantphos | KOtBu | Toluene | 100 | 88 |

| This compound(Predicted) | Substituted Anilines | Pd(OAc)₂ or Pd₂(dba)₃ / XPhos or SPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 100-110 | High (Predicted) |

Exploration of Cyclization and Rearrangement Pathways

The N-arylated products obtained from the Buchwald-Hartwig amination of this compound are valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrrolo[3,2-d]pyrimidines. These cyclization reactions are typically intramolecular and can be promoted by various conditions, often involving the ester functionality of the propanoate side chain.

A common strategy involves the intramolecular cyclization of the corresponding ethyl 3-(2-(arylamino)pyrimidin-5-yl)propanoate. This can be envisioned to proceed through a base-mediated Dieckmann-type condensation or related cyclization pathways. The initial N-arylation product can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and cyclized.

Scheme 2: General Pathway for Cyclization to Pyrrolo[3,2-d]pyrimidinone Core

(Image depicting the cyclization of an N-aryl derivative of this compound to form a pyrrolo[3,2-d]pyrimidinone.)

While direct experimental data for the cyclization of Ethyl 3-(2-(arylamino)pyrimidin-5-yl)propanoate is limited in readily accessible sources, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from related precursors has been reported. beilstein-journals.org These domino C-N coupling/hydroamination reactions provide a model for the types of transformations that could be applied to derivatives of this compound.

The following table outlines a plausible, though not explicitly documented, reaction sequence for the synthesis of a pyrrolo[3,2-d]pyrimidinone derivative starting from this compound, based on established synthetic methodologies for similar heterocyclic systems.

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Plausible Yield Range (%) |

|---|---|---|---|---|

| 1. N-Arylation | This compound, Substituted Aniline | Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100 °C | Ethyl 3-(2-(arylamino)pyrimidin-5-yl)propanoate | 80-95 |

| 2. Saponification | Ethyl 3-(2-(arylamino)pyrimidin-5-yl)propanoate | LiOH or NaOH, THF/H₂O, rt | 3-(2-(Arylamino)pyrimidin-5-yl)propanoic acid | 90-98 |

| 3. Intramolecular Cyclization | 3-(2-(Arylamino)pyrimidin-5-yl)propanoic acid | Activating agent (e.g., SOCl₂, oxalyl chloride), followed by heating or Lewis acid catalysis | Substituted 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidin-4-one | 60-80 |

Further research is required to fully elucidate the specific conditions and scope of these cyclization and rearrangement pathways for derivatives of this compound. However, the existing literature on pyrimidine chemistry provides a strong foundation for the exploration of these synthetic routes.

Advanced Structural and Spectroscopic Characterization of Ethyl 3 2 Chloropyrimidin 5 Yl Propanoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be a critical first step in the characterization of Ethyl 3-(2-chloropyrimidin-5-yl)propanoate. This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental composition and confirmation of its molecular formula, C₉H₁₁ClN₂O₂.

A hypothetical data table for the expected HRMS results is presented below.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 215.0582 | - | - |

| [M+Na]⁺ | 237.0401 | - | - |

Data is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A full NMR analysis, including both one-dimensional and two-dimensional techniques, would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the ethyl propanoate chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide key information about the electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their functional group type (e.g., aromatic, ester carbonyl, aliphatic).

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below based on standard chemical shift ranges for similar structural motifs.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H | 8.5 - 8.7 | Singlet | 2H |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | 2H |

| -CH₂-Pyrimidine | 2.9 - 3.1 | Triplet | 2H |

| -CH₂-COO- | 2.6 - 2.8 | Triplet | 2H |

Data is hypothetical and for illustrative purposes only.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 - 175 |

| Pyrimidine C-Cl | 160 - 165 |

| Pyrimidine C-H | 155 - 160 |

| Pyrimidine C-CH₂ | 130 - 135 |

| -OCH₂CH₃ | 60 - 65 |

| -CH₂-COO- | 30 - 35 |

| -CH₂-Pyrimidine | 25 - 30 |

Data is hypothetical and for illustrative purposes only.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to confirm the bonding network, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the connectivity between the methylene (B1212753) protons of the propanoate chain and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the propanoate chain to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this molecule, it could provide information about the through-space proximity of protons, which can be useful in confirming conformational preferences.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-H stretches of the aliphatic and aromatic portions, and vibrations associated with the chloropyrimidine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrimidine ring vibrations.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Ester) | 1730 - 1750 | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR |

| C-O Stretch | 1000 - 1300 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

Data is hypothetical and for illustrative purposes only.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry.

Crystal Packing and Supramolecular Assembly

Beyond the individual molecular structure, X-ray crystallography would also reveal how the molecules pack in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, or π-stacking of the pyrimidine rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Conformational Analysis in the Crystalline State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its solid-state conformation, such as precise bond lengths, bond angles, and dihedral angles, are not available. The determination of the crystal system, space group, and the specific arrangement of molecules within the crystal lattice remains an area for future investigation.

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure cannot be performed. Theoretical modeling could provide insights into the likely low-energy conformations of the molecule in the gas phase, but the conformation in the crystalline state is heavily influenced by packing forces and intermolecular interactions, which can only be definitively characterized through experimental X-ray crystallography.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are formed)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These spectroscopic techniques are exclusively used for the analysis of chiral molecules, which are non-superimposable on their mirror images.

A thorough review of the current scientific literature reveals no published research on the synthesis or stereochemical assignment of chiral derivatives of this compound. The introduction of a chiral center, for instance, through substitution at the propanoate backbone, would be a prerequisite for any investigation using chiroptical spectroscopy. Should such chiral derivatives be synthesized in the future, CD and ORD spectroscopy would become valuable tools for assigning their absolute stereochemistry and studying their conformational preferences in solution. However, at present, no such studies have been reported.

Computational and Theoretical Investigations of Ethyl 3 2 Chloropyrimidin 5 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-(2-chloropyrimidin-5-yl)propanoate, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. From this optimized geometry, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be calculated. These properties provide insights into the molecule's polarity and its interaction with other molecules.

HOMO-LUMO Analysis and Molecular Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the EPS map would show regions of negative potential (rich in electrons) and positive potential (poor in electrons). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively, and can help in understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and their relative stabilities. Furthermore, by including solvent molecules in the simulation, the effect of the environment on the compound's conformation and dynamics can be investigated, providing a more realistic model of its behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can be used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms and its Infrared (IR) vibrational frequencies. Agreement between predicted and experimental spectra would provide strong evidence for the synthesized structure.

Computational Studies on Reaction Mechanisms and Transition States for Derivatives

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For derivatives of this compound, computational studies could be used to map out the energy profile of a reaction, identifying the structures of transition states and intermediates. This information is invaluable for understanding how the reaction proceeds and for designing more efficient synthetic routes to new, related compounds.

In silico Design of Novel Derivatives Based on Structural and Electronic Features

As no specific research on the computational and theoretical investigations of this compound for the design of novel derivatives has been found, this section cannot be populated with the requested detailed research findings and data tables.

Applications in Advanced Organic Synthesis and Material Science

Ethyl 3-(2-chloropyrimidin-5-YL)propanoate as a Versatile Synthetic Intermediate

The strategic placement of a chloro substituent on the pyrimidine (B1678525) ring and an ethyl ester on the side chain provides two distinct reactive handles. This dual functionality allows for sequential and controlled modifications, making this compound a highly adaptable building block in multi-step synthetic sequences.

Construction of Complex Heterocyclic Systems

The 2-chloropyrimidine (B141910) moiety is a well-established electrophilic partner in various cross-coupling and nucleophilic substitution reactions. This reactivity is harnessed to construct a wide array of fused and substituted heterocyclic systems. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

For instance, the reaction of 2-chloropyrimidines with binucleophilic reagents can lead to the formation of fused heterocyclic systems such as pyrimido[1,2-a]pyrimidines and thieno[2,3-d]pyrimidines. researchgate.net While specific examples starting from this compound are not extensively documented in readily available literature, the known reactivity patterns of similar 2-chloropyrimidine derivatives strongly suggest its utility in this area. rsc.org The propanoate side chain can also participate in cyclization reactions, either before or after modification of the pyrimidine ring, to generate novel polycyclic structures.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Potential Heterocyclic Product |

|---|---|

| Dinucleophiles (e.g., diamines, amino thiols) | Fused pyrimidine systems (e.g., pyrimido[1,2-a]pyrimidines) |

| Substituted hydrazines | Pyrazolo[1,5-a]pyrimidines |

Role in Agrochemical Synthesis (as a building block)

The pyrimidine ring is also a key component in many agrochemicals, including herbicides and fungicides. The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of biological activity and selectivity. While direct evidence for the use of this compound in agrochemical synthesis is not widespread in the literature, the application of a closely related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, in the synthesis of herbicidal compounds has been reported. researchgate.net This suggests that this compound could similarly serve as a building block for novel agrochemicals. The 2-chloro position can be substituted with various groups to modulate the herbicidal or fungicidal activity, while the propanoate ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large libraries of related compounds. The structural features of this compound make it an excellent scaffold for the construction of such libraries. The two distinct points of reactivity allow for the introduction of a wide variety of building blocks in a systematic and parallel fashion.

For example, a library of compounds could be generated by first reacting the 2-chloro position with a diverse set of amines. The resulting secondary amines could then be further functionalized at the ester group through amide bond formation with a range of carboxylic acids. This two-step sequence would rapidly generate a large and diverse library of compounds for biological screening or materials property testing. The use of solid-phase synthesis techniques, where the scaffold is attached to a resin, could further streamline this process. mdpi.com

Table 2: Illustrative Combinatorial Library from this compound

| Scaffold | R1 (from Amines) | R2 (from Carboxylic Acids) |

|---|

Development of Functional Materials and Polymers

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for tuning the properties of materials. Pyrimidine-containing polymers have been investigated for a range of applications due to the unique electronic and physical properties conferred by the pyrimidine ring. researchgate.netrsc.org

Incorporation into Polymer Backbones for Specific Properties

This compound can be envisioned as a monomer for the synthesis of novel functional polymers. The chloro and ester functionalities provide handles for polymerization. For instance, the ester could be converted to a diol or a diamine, which could then be used in condensation polymerization with appropriate comonomers to create polyesters or polyamides, respectively.

Alternatively, the 2-chloro group could be utilized in polymerization reactions. For example, it could undergo nucleophilic aromatic substitution polymerization with bisphenols or other bis-nucleophiles. The resulting polymers would feature the pyrimidine ring directly in the main chain, which could impart desirable properties such as thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions. The incorporation of the polar pyrimidine unit can also influence the solubility and processability of the resulting polymers. tandfonline.comresearchgate.net While specific examples of polymers derived from this compound are not yet reported, the principles of polymer chemistry suggest its potential as a valuable monomer in materials science.

Precursors for Advanced Electronic Materials

The pyrimidine nucleus is an electron-deficient system, a characteristic that is often exploited in the design of organic electronic materials. This compound serves as a foundational building block for the synthesis of larger, conjugated systems with tailored electronic properties suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The chloro group at the 2-position of the pyrimidine ring is a key reactive handle for constructing these complex architectures. Through cross-coupling reactions like the Suzuki or Stille reactions, the chlorine atom can be replaced with various aryl or heteroaryl groups. This allows for the extension of the π-conjugated system, which is crucial for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the resulting material. For instance, coupling with electron-rich aromatic boronic acids can lead to donor-acceptor (D-A) type structures. The pyrimidine core acts as the acceptor unit, while the newly introduced aromatic group serves as the donor. Such D-A systems are fundamental to the design of materials for organic electronics.

The propanoate ester group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used to anchor the molecule to surfaces or to further functionalize the material.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Electronic Material Precursors

| Reaction Type | Coupling Partner | Potential Product Feature | Application Area |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Extended π-conjugation | OLEDs, OPVs |

| Stille Coupling | Organostannane | Formation of C-C bonds | Organic Semiconductors |

| Sonogashira Coupling | Terminal alkyne | Introduction of linear rigidity | Molecular Wires |

| Buchwald-Hartwig Amination | Amine | Introduction of hole-transporting moieties | OLEDs |

Design and Synthesis of Chemosensors and Molecular Probes

The design of effective chemosensors relies on the principle of molecular recognition, where a specific interaction between the sensor molecule and the target analyte leads to a detectable signal. The structure of this compound offers several features that can be harnessed for the development of novel chemosensors.

The nitrogen atoms within the pyrimidine ring can act as binding sites for metal ions or as hydrogen bond acceptors. The reactivity of the chloro group allows for the introduction of specific recognition units or fluorophores. For example, a fluorescent dye can be attached to the pyrimidine core via a Suzuki or Sonogashira coupling reaction. Upon binding of an analyte to a recognition site elsewhere on the molecule, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence properties of the attached dye (e.g., quenching or enhancement of emission). This forms the basis of a fluorescent chemosensor.

Furthermore, the propanoate side chain can be modified to introduce other functionalities that can participate in analyte binding or modulate the sensor's solubility and biocompatibility.

Research Findings:

While specific studies on chemosensors derived directly from this compound are not abundant in the public domain, the general strategy of functionalizing the 2-chloropyrimidine scaffold is well-established. For instance, derivatives of 2,5-disubstituted pyrimidines have been explored as fluorescent probes for the detection of various metal ions and anions. The underlying principle involves the modulation of intramolecular charge transfer (ICT) upon analyte binding, which in turn affects the fluorescence output.

Applications in Catalyst Design and Ligand Development

In the field of catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The pyrimidine framework, with its embedded nitrogen atoms, is a well-known structural motif in ligand design. The nitrogen atoms can coordinate to a metal center, forming a stable complex.

This compound can be envisioned as a precursor to novel ligands. The chloro group can be substituted with a variety of functional groups that can also act as coordination sites. For example, replacement of the chlorine with a phosphine (B1218219) group via a cross-coupling reaction would result in a bidentate P,N-ligand. Such ligands are of significant interest in homogeneous catalysis, finding applications in reactions such as hydrogenation, hydroformylation, and cross-coupling.

The steric and electronic properties of the resulting ligand can be fine-tuned by varying the substituent introduced at the 2-position and by modifying the propanoate side chain. This modularity allows for the creation of a library of ligands, from which an optimal candidate for a specific catalytic transformation can be identified.

Table 2: Potential Ligand Architectures from this compound

| Substitution Reaction | Introduced Group | Resulting Ligand Type | Potential Catalytic Application |

|---|---|---|---|

| Phosphination | -PR₂ | P,N-Bidentate | Cross-coupling, Hydrogenation |

| Reaction with Pyrazole | Pyrazolyl group | N,N-Bidentate | Oxidation, Polymerization |

| Thiolation | -SR | S,N-Bidentate | Asymmetric Catalysis |

Future Research Directions and Emerging Areas

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are effective but often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.inpowertechjournal.com The principles of green chemistry are now guiding a paradigm shift towards more environmentally benign processes. kuey.net For the synthesis of Ethyl 3-(2-chloropyrimidin-5-yl)propanoate, future research will likely focus on adopting techniques that enhance efficiency while minimizing environmental impact. rasayanjournal.co.inkuey.net

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by selectively heating the reaction mixture. powertechjournal.com

Ultrasound-Assisted Methods: Sonication can enhance reaction rates and yields by improving mass transfer and accelerating chemical processes. powertechjournal.comkuey.net

Solvent-Free Reactions: Conducting syntheses in the absence of solvents, or using greener alternatives like water or ionic liquids, can significantly reduce waste and toxicity. rasayanjournal.co.inkuey.net

Biocatalysis and Recyclable Catalysts: The use of enzymes or heterogeneous catalysts offers pathways that are highly selective, operate under mild conditions, and allow for catalyst recovery and reuse. kuey.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of purification steps. rasayanjournal.co.in

These approaches collectively aim to reduce the Environmental Factor (E-factor), which is the ratio of waste generated to the desired product, making the synthesis more sustainable. kuey.net

| Parameter | Conventional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses hazardous or toxic organic solvents | Utilizes benign solvents (e.g., water), ionic liquids, or solvent-free conditions rasayanjournal.co.inkuey.net |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound for more efficient energy transfer powertechjournal.com |

| Reaction Time | Can be lengthy, often requiring hours or days | Significantly shorter, often in the range of minutes rasayanjournal.co.in |

| Waste Generation | Higher E-factor, more byproducts and waste | Lower E-factor, minimized waste through higher atom economy kuey.net |

| Catalysts | May use stoichiometric reagents or homogeneous catalysts | Employs recyclable heterogeneous catalysts or biocatalysts kuey.net |

Flow Chemistry and Continuous Processing for Scalable Production

For the industrial-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. noelresearchgroup.com Continuous manufacturing enhances safety, improves heat and mass transfer, and allows for easier optimization and automation. nih.gov This technology is particularly beneficial for handling hazardous intermediates or highly exothermic reactions, which can be managed more safely on a smaller, continuous scale. noelresearchgroup.comuc.pt

A continuous-flow process for pyrimidine synthesis could involve telescoping multiple reaction steps into a single, uninterrupted sequence. nih.govnih.gov This "telescoped synthesis" avoids the need to isolate and purify intermediates, which streamlines the manufacturing process, reduces waste, and can lower operational costs. uc.ptrsc.org The development of reproducible and scalable continuous-flow microreaction processes is a key area of research, demonstrating high potential for industrial application in the synthesis of pyrimidine derivatives and other fine chemicals. researchgate.netrsc.org

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Scalability | Scaling up can be challenging and may alter reaction parameters | Easier to scale by running the process for longer durations ("scaling out") figshare.com |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes at any given time noelresearchgroup.com |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions | Superior heat and mass transfer due to high surface-area-to-volume ratios nih.gov |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time nih.gov |

| Reproducibility | Can vary between batches | High consistency and reproducibility researchgate.net |

Chemo- and Regioselective Modifications of the Pyrimidine Core

The 2-chloropyrimidine (B141910) moiety in this compound is a versatile handle for further chemical modification. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the other positions on the pyrimidine ring can be functionalized through various reactions. Future research will focus on developing highly selective methods to modify this core structure, enabling the creation of diverse molecular architectures.

A significant challenge in pyrimidine chemistry is controlling regioselectivity, as positions C2, C4, and C6 are all electron-deficient and can be targets for nucleophiles. acs.org Research has shown that palladium-catalyzed amination reactions can strongly favor substitution at the C4 position over the C2 position in 2,4-dichloropyrimidines. acs.org Similarly, mechanism-based reagent design has enabled the C2-selective amination of pyrimidines, showcasing the potential for precise control over functionalization. acs.orgnih.govresearchgate.net

Methods such as selective magnesiation using reagents like TMPMgCl·LiCl have also been employed for the regio- and chemoselective functionalization of the pyrimidine ring, allowing for the introduction of various electrophiles. nih.gov The development of such sophisticated synthetic tools will be crucial for exploring the chemical space around the this compound scaffold.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The 2-chloropyrimidine ring is an electron-deficient system, making it an excellent substrate for a variety of catalytic transformations. Future work will undoubtedly explore new reactivity patterns to expand the synthetic utility of this compound. The chlorine atom serves as an effective leaving group in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The discovery of novel covalent inhibitors based on chloropyrimidines highlights the unique reactivity of this functional group. nih.gov The electrophilic carbon atom bearing the chlorine can react with nucleophilic residues like cysteine in proteins, a reactivity pattern that is of great interest in medicinal chemistry. nih.gov Further exploration of catalytic systems could uncover new transformations, such as C-H functionalization at other positions of the pyrimidine ring, which would provide more direct routes to complex derivatives without the need for pre-functionalized starting materials.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. engineering.org.cn For a target molecule like this compound, these computational tools can accelerate development in several ways. preprints.org

Retrosynthesis Prediction: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook. cas.orgnih.gov These models can learn from existing chemical knowledge to deconstruct a target molecule into simpler, commercially available starting materials. engineering.org.cn

Reaction Condition Optimization: Machine learning algorithms, particularly Bayesian optimization, can predict the optimal set of reaction conditions (e.g., temperature, solvent, catalyst, reagents) to maximize yield and selectivity. preprints.orgnih.gov This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. preprints.org

Predicting Reaction Outcomes: ML models can be trained to predict the success or failure of a reaction, as well as its potential yield, based on the structures of the reactants and the proposed conditions. nih.govu-strasbg.fr This predictive power helps chemists prioritize more promising synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.